molecular formula C22H22BrO2P B044123 (3-Carboxypropyl)triphenylphosphonium bromide CAS No. 17857-14-6

(3-Carboxypropyl)triphenylphosphonium bromide

Cat. No.: B044123
CAS No.: 17857-14-6
M. Wt: 429.3 g/mol
InChI Key: NKVJKVMGJABKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Carboxypropyl)triphenylphosphonium bromide can be synthesized through a multi-step process. One common method involves the reaction of triphenylphosphine with 3-bromopropionic acid in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an inert atmosphere at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and purification systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Carboxypropyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphonium salts .

Mechanism of Action

The mechanism of action of (3-Carboxypropyl)triphenylphosphonium bromide involves its ability to selectively accumulate in the mitochondria of cells due to its lipophilic nature and delocalized positive charge[5][5]. This selective accumulation disrupts mitochondrial functions, leading to the generation of reactive oxygen species and the induction of apoptosis in cancer cells[5][5]. The compound also affects the cell cycle, reactive oxygen species levels, and the expression of tumor necrosis factor α and vascular endothelial growth factor[5][5].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Carboxypropyl)triphenylphosphonium bromide is unique due to its specific carboxypropyl group, which imparts distinct chemical and biological properties. Its ability to selectively target mitochondria makes it particularly valuable in cancer research and therapy .

Properties

IUPAC Name

3-carboxypropyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21O2P.BrH/c23-22(24)17-10-18-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVJKVMGJABKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443905
Record name (3-Carboxypropyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17857-14-6
Record name (3-Carboxypropyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Carboxyprop-1-yl)(triphenyl)phosphonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solid mixture of 4-bromobutyric acid (100 g, 0.60 mol) and triphenylphosphine (157.1 g, 0.60 mol) was reacted at 140° C. (oil bath temperature) under argon for 3 hours. When heat was first applied, both solid starting materials melted to form a homogeneous solution. After a few minutes of heating, extensive precipitation occurred. After cooling to room temperature, a rock-hard solid was broken up, suspended in 250 mL of refluxing chloroform under argon, and diluted with 800 mL of ether. Stirring at room temperature was carried out for 30 minutes. The suspension was cooled to 0° C. (ice bath temperature), and the product was collected by filtration and washed with ether. Yield: 218.12 g.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
157.1 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Refer to Chart A. 3-Carboxypropyltriphenylphosphonium bromide is prepared by heating triphenylphosphine (156.8 g.) and 4-bromobutyric acid (100 g.) in 125 ml. of benzene at reflux for 18 hrs. The crystalline product is filtered off, washed with benzene, and recrystallzed from ethanolacetonitrile-ether, 150 g., m.p. 247°-249° C.
Quantity
156.8 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Carboxypropyl)triphenylphosphonium bromide
Reactant of Route 2
Reactant of Route 2
(3-Carboxypropyl)triphenylphosphonium bromide
Reactant of Route 3
(3-Carboxypropyl)triphenylphosphonium bromide
Reactant of Route 4
Reactant of Route 4
(3-Carboxypropyl)triphenylphosphonium bromide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(3-Carboxypropyl)triphenylphosphonium bromide
Reactant of Route 6
(3-Carboxypropyl)triphenylphosphonium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.